

Comparative analysis of FSLLRY-NH2 from different suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FSLLRY-NH2

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A Comparative Analysis of FSLLRY-NH2 from Different Suppliers: A Guide for Researchers

For researchers and professionals in drug development, the quality and performance of synthetic peptides are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative analysis of the Protease-Activated Receptor 2 (PAR2) antagonist, **FSLLRY-NH2**, from various suppliers. **FSLLRY-NH2** is a widely used hexapeptide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) for investigating the roles of PAR2 in inflammation and other physiological processes.^{[1][2]} This comparison focuses on key quality attributes and provides standardized protocols for independent verification of performance.

Supplier Specification Overview

The following table summarizes the publicly available product specifications for **FSLLRY-NH2** from prominent life science suppliers. This data is primarily sourced from online product datasheets and certificates of analysis.

Specification	Supplier A (Tocris/Bio-Techne)	Supplier B (MedChemExpress)	Supplier C (Selleck Chemicals)
Purity	≥95% (HPLC)[3]	99.39% (Batch specific)[4][5]	99.31% (Batch specific)[6]
Molecular Weight	796.97 g/mol [7]	796.96 g/mol [4][8]	Not explicitly stated
Formula	C ₃₉ H ₆₀ N ₁₀ O ₈ [3][7]	C ₃₉ H ₆₀ N ₁₀ O ₈ [4]	Not explicitly stated
Sequence	FSLLRY-NH ₂ [3][7]	Phe-Ser-Leu-Leu-Arg- Tyr-NH ₂ [4]	Not explicitly stated
Solubility	Soluble to 1 mg/ml in water[3][7]	100 mg/mL in DMSO[4]	100 mg/mL in DMSO, 50 mg/mL in Water[6]
Data Provided	Certificate of Analysis (batch specific)[3]	COA, RP-HPLC, MS, Elemental Analysis[4] [5]	COA, HPLC[6]

Experimental Protocols for Performance Verification

To ensure the quality and biological activity of **FSLLRY-NH₂** from any supplier, researchers can perform the following key experiments.

Purity and Identity Verification

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Objective: To determine the purity of the peptide.
- Method:
 - Prepare a 1 mg/mL stock solution of **FSLLRY-NH₂** in a suitable solvent (e.g., water or acetonitrile/water).
 - Inject 10-20 µL of the solution onto a C18 analytical column.
 - Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid), from 5% to 95% acetonitrile over 30 minutes.

- Monitor the elution profile at 214 nm and 280 nm.
- Purity is calculated by integrating the area of the main peptide peak relative to the total peak area.

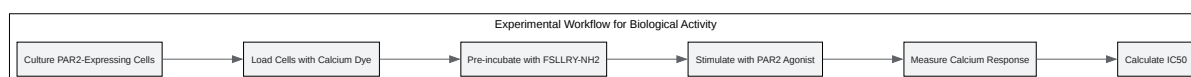
b) Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and sequence of the peptide.
- Method:
 - Introduce a small amount of the dissolved peptide into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
 - Acquire the mass spectrum in the positive ion mode.
 - Compare the observed molecular weight with the theoretical molecular weight (approximately 796.97 g/mol).[\[7\]](#)
 - Perform tandem MS (MS/MS) to fragment the peptide and confirm the amino acid sequence.

Biological Activity Assay: Inhibition of PAR2-Mediated Calcium Mobilization

- Objective: To assess the functional activity of **FSLLRY-NH2** as a PAR2 antagonist.[\[9\]](#)[\[10\]](#)
- Method:
 - Cell Culture: Culture a cell line endogenously expressing PAR2 (e.g., HT-29 or primary bronchial epithelial cells) in appropriate media.[\[9\]](#)
 - Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
 - Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of **FSLLRY-NH2** (from different suppliers) for 15-30 minutes.

- Agonist Stimulation: Stimulate the cells with a known PAR2 agonist, such as trypsin or the synthetic peptide SLIGKV-NH2.
- Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader or a microscope.
- Analysis: Compare the inhibition of the agonist-induced calcium signal by **FSLLRV-NH2** from different suppliers. Calculate the IC₅₀ value for each.

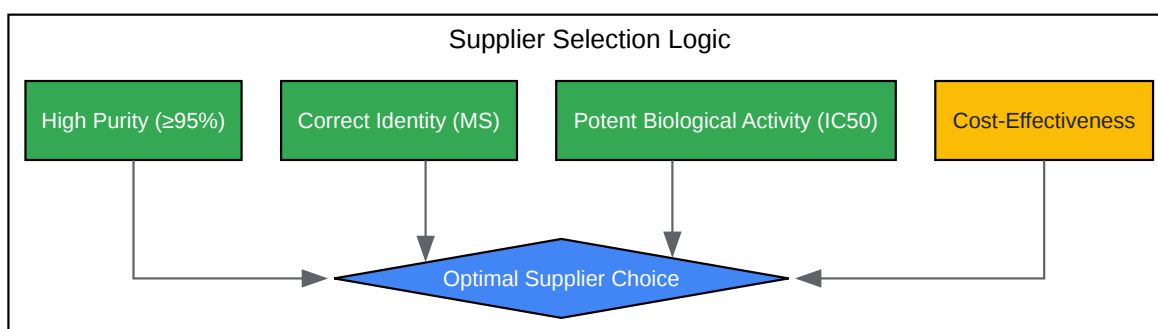
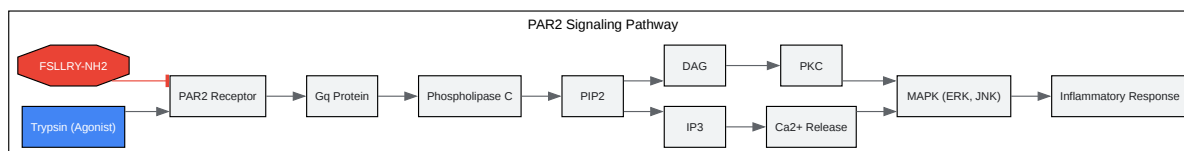


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Workflow for assessing the biological activity of **FSLLRV-NH2**.

PAR2 Signaling Pathway

FSLLRV-NH2 exerts its effect by blocking the activation of the PAR2 signaling pathway.[7] Understanding this pathway is crucial for interpreting experimental results. Upon activation by proteases like trypsin, PAR2 initiates a cascade of intracellular events, including the activation of G-proteins, phospholipase C (PLC), and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[2][7] This can lead to downstream effects such as the activation of MAP kinase pathways (e.g., ERK and JNK).[2]



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- To cite this document: BenchChem. [Comparative analysis of FSLLRY-NH2 from different suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b568837#comparative-analysis-of-fsllry-nh2-from-different-suppliers]

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